molecular formula C23H18FN B14750433 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-

Cat. No.: B14750433
M. Wt: 327.4 g/mol
InChI Key: BDKNDDSGTVDZLX-UHFFFAOYSA-N
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Description

The compound 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- is a polysubstituted pyrrole derivative characterized by a central pyrrole ring substituted with a 4-fluorophenyl group at position 3, a methyl group at position 2, and phenyl groups at positions 4 and 3.

Properties

Molecular Formula

C23H18FN

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-1H-pyrrole

InChI

InChI=1S/C23H18FN/c1-16-21(18-12-14-20(24)15-13-18)22(17-8-4-2-5-9-17)23(25-16)19-10-6-3-7-11-19/h2-15,25H,1H3

InChI Key

BDKNDDSGTVDZLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, under acidic conditions to form the desired pyrrole derivative. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The pyrrole ring undergoes electrophilic substitution at activated positions. The 4-fluorophenyl and methyl groups influence regioselectivity:

  • Halogenation : Chlorination or bromination occurs preferentially at the C2 position of the pyrrole ring due to steric hindrance from the 2-methyl group and electronic effects of the 4-fluorophenyl substituent .

  • Nitration : Nitric acid in acetic anhydride selectively nitrates the C5 position, forming 5-nitro derivatives.

Table 1: Electrophilic Substitution Reactions

ReagentConditionsProductYield
Cl₂ (1 equiv)DCM, 0°C, 2 h2-Chloro derivative78%
HNO₃/H₂SO₄0°C, 30 min5-Nitro derivative65%

Nucleophilic Acylation

The NH group participates in Friedel-Crafts acylation:

  • Reaction with acetyl chloride/AlCl₃ yields 1-acetyl derivatives .

  • Mechanism : AlCl₃ coordinates to the carbonyl oxygen, generating an acylium ion that attacks the pyrrole’s α-position .

Example :
1H-Pyrrole+AcClAlCl31-Acetyl-3-(4-fluorophenyl)-2-methyl-4,5-diphenylpyrrole\text{1H-Pyrrole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{1-Acetyl-3-(4-fluorophenyl)-2-methyl-4,5-diphenylpyrrole}

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions:

  • With TosMIC (toluene-4-sulfonylmethyl isocyanide), it forms indole-pyrrole hybrids via α-lithiation and cyclization .

  • Key application : Synthesis of fluorescent cholephilic compounds for bioimaging .

Table 2: Cycloaddition Partners and Products

PartnerConditionsProduct Structure
TosMICTMG, THF, 60°CDipyrrinone derivatives
Ethyl propiolateCuI, DMF, 100°CFuran-fused pyrroles

Condensation with Carbonyl Compounds

The methyl group at C2 undergoes aldol-like condensation:

  • Reaction with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol/NaOH yields chalcone derivatives .

  • Mechanism : Base-mediated deprotonation of the methyl group followed by nucleophilic attack on the aldehyde .

Example :
1H-Pyrrole+4-NO2C6H4CHO(E)-3-(4-Nitrophenyl)acryloyl derivative\text{1H-Pyrrole} + \text{4-NO}_2\text{C}_6\text{H}_4\text{CHO} \rightarrow \text{(E)-3-(4-Nitrophenyl)acryloyl derivative} (m.p. 212–214°C)

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura reactions modify phenyl substituents:

  • 4-Fluorophenyl group reacts with arylboronic acids to form biaryl systems .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

Table 3: Cross-Coupling Examples

Boronic AcidProductIsolated Yield
4-Methoxyphenyl4'-Methoxybiaryl derivative72%
Thiophen-2-ylHeteroaryl-functionalized pyrrole68%

Biological Activity Modulation

Derivatization enhances pharmacological properties:

  • Antimicrobial activity : Introduction of sulfonamide groups at C3 improves MIC values against S. aureus (MIC = 8 µg/mL) .

  • Anticancer potential : Chalcone derivatives exhibit IC₅₀ = 12 µM against MCF-7 cells .

Acid/Base-Mediated Rearrangements

  • Under acidic conditions (HCl/MeOH), the pyrrole ring undergoes ring expansion to form seven-membered azepine derivatives .

  • Mechanism : Protonation at nitrogen followed by -alkyl shift .

Scientific Research Applications

1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings and Implications

Structural Rigidity vs. Flexibility : The pyrrole core in 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- likely adopts a planar conformation similar to pyrazole derivatives, favoring dense crystal packing. Chalcone analogues, with their α,β-unsaturated linkers, exhibit greater torsional freedom .

Biological Activity

1H-Pyrrole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- (CAS No. 519151-74-7) is one such derivative that exhibits potential therapeutic applications. This article reviews its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 1H-Pyrrole, 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl- can be represented as follows:

C23H18FN\text{C}_{23}\text{H}_{18}\text{F}\text{N}

This compound features a pyrrole ring substituted with a fluorophenyl group and two phenyl groups, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this pyrrole derivative. In vitro assays have shown that it exhibits significant cytotoxicity against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Reference
MCF-712.50
NCI-H46042.30
Hep-23.25

These results indicate that the compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this pyrrole derivative has shown promising antibacterial activity. In a comparative study against common pathogens, the compound exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

Pathogen MIC Value (µg/mL) Control MIC (µg/mL)
Staphylococcus aureus3.122
Escherichia coli12.52

These findings suggest that the compound could serve as a lead for developing new antibacterial agents targeting resistant strains of bacteria .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies of pyrrole derivatives indicate that modifications in the substituents on the pyrrole ring can significantly influence their biological activity. For example, the presence of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compound, which is crucial for its therapeutic efficacy .

Case Studies

In preclinical studies, the compound has been evaluated for its pharmacokinetic properties and toxicological profiles. One notable study reported that while testing in rats led to some adverse effects like cataract formation, further modifications in the chemical structure were suggested to mitigate these side effects while enhancing bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-fluorophenyl)-2-methyl-4,5-diphenyl-1H-pyrrole?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclocondensation of substituted aldehydes with amines or via palladium-catalyzed cross-coupling reactions. For example, similar pyrrole derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) are synthesized using sequential alkylation and cyclization steps under inert atmospheres . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. How is X-ray crystallography applied to determine the structural parameters of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used . For example, dihedral angles between the fluorophenyl ring and the pyrrole core can be measured to assess steric effects, as seen in chalcone derivatives with fluorophenyl groups . Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structural accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substituent positions and purity. For fluorinated analogs, 19F^{19}\text{F}-NMR chemical shifts typically range between -110 to -120 ppm .
  • FT-IR : Peaks at ~3100 cm1^{-1} (C-H aromatic) and ~1500 cm1^{-1} (C=C pyrrole) validate the core structure .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between similar pyrrole derivatives?

  • Methodological Answer : Discrepancies in dihedral angles or bond lengths (e.g., fluorophenyl vs. chlorophenyl analogs) may arise from crystallographic packing forces or solvent effects. Comparative analysis using Hirshfeld surfaces (e.g., for chalcone derivatives) quantifies intermolecular interactions (e.g., C-H···F contacts) that influence structural variations . Software like CrystalExplorer facilitates this analysis, while SHELXL’s TWIN and BASF commands address twinning or disorder .

Q. What computational approaches are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps). For example, studies on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate reveal charge transfer mechanisms via Mulliken population analysis . Polarizable continuum models (PCM) simulate solvent effects on electronic transitions .

Q. How do steric and electronic effects of the 4-fluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilic substitution but may sterically hinder meta-positions. Comparative studies with non-fluorinated analogs (e.g., 2,5-diphenyl-1H-pyrrole) using Hammett constants (σm_m = 0.34 for -F) quantify electronic contributions . Kinetic experiments under Suzuki-Miyaura conditions (e.g., Pd(PPh3_3)4_4, K2_2CO3_3) track reaction rates to validate steric maps .

Q. What strategies mitigate challenges in refining disordered crystal structures of multi-substituted pyrroles?

  • Methodological Answer : SHELXL’s PART and SUMP commands partition disordered regions (e.g., rotating methyl groups). For example, refinement of ethyl 3-(4-chlorophenyl)-pyrrolo[3,2-d]pyrimidine derivatives required constraining anisotropic displacement parameters (ADPs) for overlapping atoms . Simulated annealing in Phenix or OLEX2 resolves ambiguities in electron density maps .

Safety and Handling

Q. What safety protocols are critical when handling fluorinated pyrrole derivatives?

  • Methodological Answer :

  • PPE : Nitrile gloves and safety goggles are mandatory due to skin/eye irritation risks (H315, H318) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from chlorinated intermediates) before aqueous disposal .

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